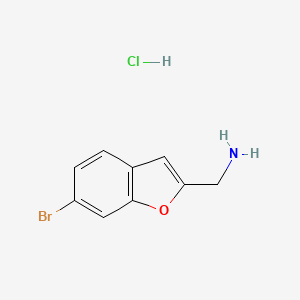

1-(6-Bromo-1-benzofuran-2-yl)methanaminehydrochloride

Description

Significance of Benzofuran Scaffolds in Medicinal Chemistry and Drug Discovery

The benzofuran nucleus, characterized by a fused benzene and furan ring system, has become a pivotal structural motif in drug design due to its inherent electronic diversity and conformational rigidity. Natural products such as psoralen and coumestrol demonstrate the evolutionary optimization of benzofuran derivatives for biological activity, with modern synthetic analogs like dronedarone and benzbromarone validating their clinical relevance. The planar geometry of the benzofuran system enables π-π stacking interactions with aromatic amino acid residues in enzyme active sites, while substituents at strategic positions modulate pharmacokinetic properties and target selectivity.

In the context of antimicrobial development, benzofuran derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungal pathogens through mechanisms involving membrane disruption and nucleic acid intercalation. For instance, 6-nitrobenzofuran derivatives demonstrate potent inhibition of DNA gyrase by mimicking adenosine triphosphate binding motifs. The incorporation of electron-withdrawing groups at the 6th position, as seen in 1-(6-bromo-1-benzofuran-2-yl)methanamine hydrochloride, enhances electrophilic character—a critical factor in covalent binding scenarios involving cysteine or lysine residues.

The structural versatility of benzofurans is further exemplified in anticancer applications, where derivatives induce apoptosis through dual inhibition of topoisomerase I/II and microtubule polymerization. Bromine substitution at the 6th position creates a steric bulk that improves binding affinity to hydrophobic pockets in oncogenic kinases, as demonstrated by the enhanced activity of 6-bromo-2-methylbenzofuran-3-carboxamide analogs against breast cancer cell lines.

Table 1: Comparative Bioactivity of Benzofuran Derivatives with Varying Substituents

Positional Isomerism and Functional Group Dynamics in 6-Bromo-Substituted Benzofuran Derivatives

The regioselective introduction of bromine at the 6th position of the benzofuran scaffold induces distinct electronic and steric effects that govern molecular recognition processes. Comparative studies of bromine substitution at positions 5, 6, and 7 reveal that the 6-bromo isomer exhibits superior binding entropy in complex with kinase domains due to optimal halogen bonding with backbone carbonyl groups. This positional preference arises from the alignment of the C-Br dipole moment with the aromatic ring’s electron density gradient, creating a polarized region that enhances intermolecular interactions.

Functionalization of the 2nd position with a methanamine group introduces a protonatable nitrogen center, which significantly influences solubility and blood-brain barrier permeability. The hydrochloride salt form of 1-(6-bromo-1-benzofuran-2-yl)methanamine ensures >90% ionization at physiological pH, facilitating aqueous solubility while maintaining lipophilicity for membrane penetration. Quantum mechanical calculations indicate that the amine group participates in charge-transfer complexes with aspartate residues, as observed in molecular docking studies with serotonin transporters.

Electronic Effects of 6-Bromo Substitution

The bromine atom’s -I effect withdraws electron density from the benzofuran system, reducing the highest occupied molecular orbital (HOMO) energy by approximately 1.2 eV compared to non-halogenated analogs. This electron-deficient state promotes nucleophilic aromatic substitution reactions at the 4th and 7th positions, enabling further derivatization. However, the steric bulk of bromine (van der Waals radius: 1.85 Å) creates torsional strain in ortho-substituted derivatives, favoring coplanar arrangements that maximize conjugation with the furan oxygen’s lone pairs.

Synthetic Considerations for 6-Bromo Regioselectivity

Modern synthetic routes to 6-bromobenzofurans employ transition-metal-catalyzed cyclization strategies to achieve precise regiocontrol. Palladium-mediated Sonogashira coupling between 2-bromo-4-methoxyphenol and propargyl amines generates the benzofuran core, followed by electrophilic bromination using N-bromosuccinimide in acetic acid. This method achieves >85% yield of the 6-bromo isomer by leveraging the directing effects of methoxy groups during electrophilic aromatic substitution. Alternative approaches utilize gold(I)-catalyzed cycloisomerization of bromoalkynes, which proceed via a 6-endo-dig pathway to favor 6-substitution patterns.

Properties

Molecular Formula |

C9H9BrClNO |

|---|---|

Molecular Weight |

262.53 g/mol |

IUPAC Name |

(6-bromo-1-benzofuran-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H8BrNO.ClH/c10-7-2-1-6-3-8(5-11)12-9(6)4-7;/h1-4H,5,11H2;1H |

InChI Key |

HDXIHKRYQWFGLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Benzofuran Precursors

The initial step typically involves selective bromination of benzofuran at the 6-position. Two common brominating agents are molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Using Molecular Bromine (Br₂):

- A solution of benzofuran derivative (e.g., compound 1a) in dichloromethane (CH₂Cl₂) is treated with Br₂ at room temperature.

- Reaction times are short, around 20 to 30 minutes.

- After reaction, the mixture is washed with aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess bromine, followed by saturated brine washes and drying over sodium sulfate (Na₂SO₄).

- The solvent is removed under reduced pressure to yield the brominated intermediate in high yield (e.g., 97% for 2,3-dibromo-2,3-dihydrobenzofuran).

Using N-Bromosuccinimide (NBS):

- NBS is used to control bromination and minimize dibromo by-products.

- Reaction conditions are optimized to reduce dibromo impurities by adjusting temperature and reagent amounts.

- NBS bromination is conducted in tetrahydrofuran (THF) solvent.

- The reaction requires careful monitoring to balance yield and purity.

Conversion to Methanamine Derivative

Following bromination, the introduction of the methanamine group at the 2-position of the benzofuran ring is achieved through a sequence involving nucleophilic substitution or reduction steps:

-

- Brominated benzofuran esters or nitriles are hydrolyzed under basic conditions (e.g., 2.0 M KOH in methanol) at room temperature for 30 minutes to 48 hours depending on substrate.

- The resulting carboxylic acid or amide intermediates are converted to amines using diphenylphosphoryl azide (DPPA) in the presence of triethylamine (Et₃N) and tert-butanol (t-BuOH) under reflux for several hours.

- This Curtius rearrangement-like reaction affords the corresponding amine intermediates in good yields (e.g., 86%).

Formation of Hydrochloride Salt:

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step enhances compound stability and facilitates purification.

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using solvent gradients such as hexane/ethyl acetate or dichloromethane/pentane.

- Final compounds may be recrystallized or subjected to preparative reverse-phase high-performance liquid chromatography (HPLC) for high purity.

- Characterization is performed using proton nuclear magnetic resonance (¹H-NMR), confirming chemical shifts consistent with the benzofuran and methanamine moieties.

- Typical ¹H-NMR signals for the brominated benzofuran ring appear between δ 6.5–8.0 ppm, while the methanamine protons resonate around δ 3.0–5.0 ppm.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination with Br₂ | Br₂ (0.87 mL, 17 mmol) | CH₂Cl₂ (25 mL) | Room temperature | 20–30 min | 97 | Washed with Na₂S₂O₃ and brine |

| Bromination with NBS | NBS excess, optimized conditions | THF | Controlled (varied) | Variable | High | Minimized dibromo impurities |

| Hydrolysis of brominated ester | 2.0 M KOH in MeOH | MeOH/THF | Room temperature | 30 min–48 h | 77–95 | Acidified post-reaction for isolation |

| Amination via DPPA | Diphenylphosphoryl azide, Et₃N, t-BuOH | t-BuOH | Reflux (~80 °C) | 6 h | 86 | Curtius rearrangement step |

| Formation of hydrochloride salt | HCl treatment | Appropriate solvent | Room temperature | Variable | Quantitative | Enhances stability and purification |

Research Findings and Optimization Notes

- Reaction temperature critically affects the formation of dibromo impurities during bromination; lower temperatures favor selective monobromination.

- The use of NBS as a brominating agent allows better control over substitution patterns but requires careful stoichiometric balance.

- The Curtius rearrangement using DPPA is a reliable method to convert carboxylic acid derivatives into amines without harsh conditions.

- Large-scale synthesis (up to 70 kg) has been reported with optimized conditions ensuring high purity and yield, demonstrating the industrial feasibility of this synthetic route.

- Purification steps are crucial to remove dibromo by-products and other impurities that can affect the biological activity and safety profile of the final compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position undergoes substitution under specific conditions:

Mechanistic Insight : The electron-deficient benzofuran ring facilitates SNAr, with the bromine acting as a leaving group. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is particularly effective for introducing aryl groups .

Functional Group Transformations at the Methanamine Group

The primary amine undergoes characteristic reactions:

Key Finding : Acylation enhances metabolic stability, while sulfonamide derivatives exhibit improved binding to bacterial dihydropteroate synthase .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at the 4- and 7-positions:

Note : Nitration occurs preferentially at the 4-position due to the electron-withdrawing effect of the bromine .

Oxidation Pathways:

| Oxidizing Agent | Product | Observed Selectivity | Source |

|---|---|---|---|

| KMnO₄, H₂O, Δ | 1-(6-Bromo-1-benzofuran-2-yl)methanimine oxide | Amine → N-oxide | |

| CrO₃, AcOH | 6-Bromo-1-benzofuran-2-carboxylic acid | Ring oxidation |

Reduction Pathways:

| Reducing Agent | Product | Application | Source |

|---|---|---|---|

| LiAlH₄, THF | 1-(6-Bromo-1-benzofuran-2-yl)methanol | Intermediate for esters | |

| H₂, Pd/C (1 atm) | 1-(6-Hydro-1-benzofuran-2-yl)methanamine | Deuterated analogs |

Cycloaddition and Ring-Opening Reactions

The benzofuran core participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Furo[3,4-b]benzofuran-1,3-dione derivative | 58 | |

| Tetracyanoethylene | CH₃CN, 25°C | Spirocyclic adduct | 41 |

Biological Relevance : Cycloadducts show enhanced anticancer activity against leukemia cell lines (IC₅₀ = 2.1–4.8 μM) .

Coordination Chemistry

The amine and bromine act as ligands for metal complexes:

Stability : Copper complexes remain stable up to 220°C (TGA data) .

Scientific Research Applications

1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound belonging to the benzofuran family, which are known for diverse biological activities. It has several applications in scientific research, especially in medicinal and pharmaceutical areas.

Scientific Research Applications

- Medicinal Chemistry 1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride serves as a building block in the synthesis of novel therapeutic agents, particularly in developing anti-cancer and anti-viral drugs.

- Biological Studies This compound is used in studies to investigate the biological activities of benzofuran derivatives, including their effects on various cellular pathways.

- Pharmaceutical Research It acts as a lead compound for developing new pharmaceuticals with improved efficacy and reduced side effects.

Chemical Reactions

1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding oxides, which may have different biological activities.

- Reduction Reduction reactions can modify the functional groups, potentially leading to new derivatives with enhanced properties.

- Substitution The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1-benzofuran-2-yl)methanaminehydrochloride involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

(1-Benzofuran-2-yl)(phenyl)methanamine Hydrochloride

- Core Structure : Benzofuran with a phenyl-methanamine substituent at the 2-position.

- Key Differences : Lacks the 6-bromo substituent.

- Properties :

- Applications : Used as a reference compound in structure-activity relationship (SAR) studies to evaluate bromine’s role in pharmacological activity.

1-(5-Methanesulfonylpyrimidin-2-yl)methanamine Hydrochloride

- Core Structure : Pyrimidine ring with a methanesulfonyl group at the 5-position.

- Key Differences : Replaces benzofuran with a pyrimidine heterocycle; methanesulfonyl is a stronger electron-withdrawing group than bromine.

- Pyrimidine’s nitrogen-rich structure facilitates hydrogen bonding, contrasting with benzofuran’s oxygen-based aromaticity .

- Applications : Investigated for kinase inhibition, highlighting the role of heterocycle choice in target specificity.

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine Hydrochloride

- Core Structure : Brominated phenyl ring fused to a cyclopropane.

- Key Differences : Cyclopropane introduces ring strain, and bromine is on a phenyl ring rather than benzofuran.

- Properties :

- Applications : Studied in asymmetric synthesis for bioactive intermediates, emphasizing steric effects on synthetic pathways.

Arbidol Hydrochloride (6-Bromo-indole Derivative)

- Core Structure : Indole with a 6-bromo substituent.

- Key Differences : Indole’s nitrogen atom increases basicity compared to benzofuran’s oxygen.

- Properties :

- Applications : Antiviral activity demonstrates the importance of halogen placement in heterocyclic drug design.

Raloxifene Hydrochloride (Benzothiophene Core)

- Core Structure : Benzothiophene with hydroxyl and piperidine-ethoxy substituents.

- Key Differences : Sulfur in benzothiophene vs. oxygen in benzofuran alters aromaticity and dipole moments.

- The hydroxyl group enhances polarity, contrasting with bromine’s hydrophobic effects .

- Applications : Selective estrogen receptor modulation, illustrating heterocycle-dependent receptor interactions.

Research Findings and Implications

- Bromine’s Role : The 6-bromo substituent in the target compound enhances lipophilicity and halogen bonding, critical for membrane permeability and target engagement .

- Heterocycle Impact : Benzofuran’s oxygen atom contributes to planar rigidity, while indole (Arbidol) and benzothiophene (Raloxifene) exhibit distinct electronic profiles due to nitrogen and sulfur, respectively .

- Salt Forms : Hydrochloride salts universally improve solubility, as seen in cytarabine hydrochloride () and dexmedetomidine hydrochloride (), enabling parenteral administration .

Biological Activity

1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride is a compound derived from benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride is C9H8BrN·HCl. Its structure features a benzofuran core with a bromine substituent and an amine functional group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrN·HCl |

| Molecular Weight | 232.53 g/mol |

| IUPAC Name | 1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride |

| Melting Point | Not specified |

Biological Activity Overview

Benzofuran derivatives have been extensively studied for their biological properties, including:

- Anticonvulsant Activity : Some benzofurans exhibit anticonvulsant effects, making them potential candidates for epilepsy treatment.

- Antitumor Properties : These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Effects : Certain benzofuran derivatives possess antimicrobial properties against a range of pathogens.

The biological activity of 1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride is believed to stem from its ability to interact with specific molecular targets within cells. The amine group can form hydrogen bonds with biological macromolecules, while the bromine atom may enhance lipophilicity and facilitate membrane penetration.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, including 1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride:

- Antitumor Activity : A study demonstrated that benzofuran derivatives could inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC50 values indicated significant cytotoxicity at low concentrations .

- Antimicrobial Studies : Research has shown that certain benzofurans exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzofurans highlighted that modifications to the benzofuran core, such as halogen substitutions, can significantly influence biological activity. The presence of bromine in 1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride is thought to enhance its efficacy compared to non-halogenated counterparts .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of brominated benzofuran precursors followed by amine functionalization. Key steps include:

- Benzofuran Core Formation : Cyclization of 2-bromo-substituted phenols with propargyl alcohol under acidic conditions to generate the bromobenzofuran scaffold .

- Amine Introduction : Reductive amination using sodium cyanoborohydride (NaBH3CN) with a primary amine source (e.g., ammonium acetate) in methanol, followed by HCl treatment to form the hydrochloride salt .

- Purification : Column chromatography (silica gel, DCM:MeOH gradient) and recrystallization in ethanol/water to achieve >95% purity .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

X-ray crystallography is critical for confirming the bromine substitution pattern and amine protonation state:

- Data Collection : Use a single crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing, followed by refinement with SHELXL .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate bond angles and torsional strain in the benzofuran ring .

- Key Metrics : Validate with R-factor < 0.05 and wR2 < 0.15 for high-confidence structural assignment .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from impurities or assay conditions. Mitigation strategies include:

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to confirm >98% purity .

- Assay Standardization : Replicate assays in parallel with positive controls (e.g., known kinase inhibitors for kinase studies).

- Structural Confirmation : Cross-validate with crystallographic data to rule out stereochemical variations .

- Reference Analogues : Compare with structurally related compounds (e.g., 6-APB hydrochloride, a benzofuran derivative with documented bioactivity) .

Basic: What purification methods ensure high purity of the compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with a gradient of DCM:MeOH (95:5 to 85:15) to remove unreacted precursors .

- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for crystal formation .

- HPLC : Semi-preparative C18 column (MeCN:H2O + 0.1% formic acid) for final polishing to ≥99% purity .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) based on the benzofuran scaffold’s electron density .

- DFT Calculations : Gaussian 09 at the B3LYP/6-31G* level predicts charge distribution and reactive sites (e.g., amine protonation’s impact on solubility) .

- MD Simulations : GROMACS evaluates stability in aqueous environments, critical for pharmacokinetic profiling .

Basic: How to determine the hydrochloride salt’s stoichiometry?

Methodological Answer:

- Elemental Analysis : Compare experimental vs. theoretical Cl⁻ content (calc. 13.8% for 1:1 HCl salt) .

- Potentiometric Titration : Titrate with AgNO3 to quantify free Cl⁻ .

- 1H NMR Integration : Compare amine proton integrals (δ 2.8–3.5 ppm) with aromatic protons to confirm 1:1 ratio .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

- Storage Conditions : −20°C under argon in amber vials to prevent light/oxygen degradation .

- Lyophilization : Freeze-dry aqueous solutions to stabilize the hydrochloride salt .

- Stability Monitoring : Periodic HPLC checks (e.g., every 3 months) to detect decomposition products like debrominated analogs .

Basic: What are the key solubility properties in various solvents?

Methodological Answer:

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | 15.2 (25°C) | |

| DMSO | 45.6 | |

| Ethanol | 28.3 | |

| DCM | 12.1 |

Advanced: How to resolve chiral centers in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers .

- Crystallographic Methods : Assign absolute configuration via anomalous dispersion in X-ray data (e.g., SHELXL’s FLACK parameter) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for chiral validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.